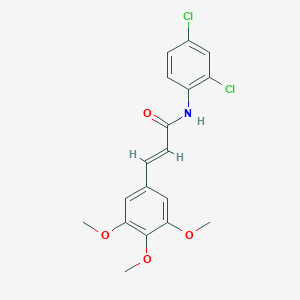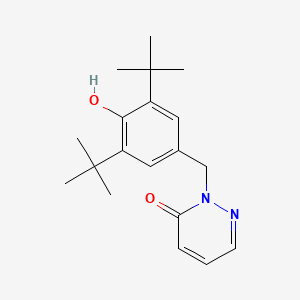![molecular formula C12H11N3OS B5186695 4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine](/img/structure/B5186695.png)
4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine, also known as DMTP, is a heterocyclic compound that has been extensively studied for its biological activities. DMTP is a potent inhibitor of protein kinase CK2, which is a key regulator of various cellular processes such as cell growth, differentiation, and apoptosis.
Mechanism of Action
4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine inhibits CK2 activity by binding to the ATP-binding site of the kinase. This binding prevents the transfer of phosphate groups from ATP to the substrate, thereby inhibiting the phosphorylation of downstream targets. 4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine has been shown to be a competitive inhibitor of CK2, with a Ki value in the low nanomolar range. In addition to its inhibitory effect on CK2, 4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine has been shown to have other biological activities, including the inhibition of other kinases such as CDK1 and CDK2.
Biochemical and Physiological Effects:
4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine has been shown to have a variety of biochemical and physiological effects, particularly as an inhibitor of CK2. In cancer cells, 4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine has been shown to induce apoptosis and inhibit cell proliferation by suppressing CK2 activity. 4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine has been shown to have neuroprotective effects by inhibiting the phosphorylation of tau protein, which is involved in the development of neurodegenerative disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine has several advantages for lab experiments, including its high potency and specificity as an inhibitor of CK2. 4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine has also been shown to have low toxicity and good bioavailability in animal models, making it a promising candidate for further development as a therapeutic agent. However, 4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine has several limitations, including its relatively low solubility in aqueous solutions and its potential off-target effects on other kinases. In addition, the optimal dosage and administration route of 4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine for different diseases and animal models have not been fully established, requiring further investigation.
Future Directions
There are several future directions for the research on 4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine, including the development of more efficient and scalable synthesis methods, the identification of new targets and pathways for 4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine, and the optimization of its pharmacological properties for clinical applications. In addition, the potential synergistic effects of 4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine with other drugs or therapies should be explored, particularly in the context of cancer treatment. Finally, the safety and efficacy of 4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine in human clinical trials should be evaluated, with the ultimate goal of developing a new generation of CK2 inhibitors for the treatment of various diseases.
Synthesis Methods
4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine can be synthesized using a variety of methods, including the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with 5-methylthieno[2,3-d]pyrimidine-4,6-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). Alternatively, 4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine can be synthesized by the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with 5-methylthieno[2,3-d]pyrimidine-4,6-dione in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The yield of 4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine synthesis is generally high, and the purity can be further improved by recrystallization.
Scientific Research Applications
4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine has been extensively studied for its biological activities, particularly as an inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. Aberrant CK2 activity has been linked to the development and progression of various diseases, including cancer, inflammation, and neurodegenerative disorders. 4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine has been shown to inhibit CK2 activity in vitro and in vivo, leading to the suppression of tumor growth and the induction of apoptosis in cancer cells. 4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
properties
IUPAC Name |
3,5-dimethyl-4-(5-methylthieno[2,3-d]pyrimidin-4-yl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-6-4-17-12-9(6)11(13-5-14-12)10-7(2)15-16-8(10)3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHPBRQORTUCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=NC(=C12)C3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-(5-methylthieno[2,3-d]pyrimidin-4-yl)-1,2-oxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-({[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5186628.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5186633.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5186652.png)


![1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B5186673.png)
![1-(3-chloro-4-methylphenyl)-5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186689.png)
![6-(2,6-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5186692.png)
![6-[(2-methoxy-1-naphthyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5186693.png)


![1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B5186710.png)
